Product packaging for 3-[(3-Aminophenyl)amino]cyclohexanol(Cat. No.:)

3-[(3-Aminophenyl)amino]cyclohexanol

Cat. No.: B13710091
M. Wt: 206.28 g/mol
InChI Key: PZXUJQOYJONGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(3-Aminophenyl)amino]cyclohexanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B13710091 3-[(3-Aminophenyl)amino]cyclohexanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(3-aminoanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7,11-12,14-15H,2,5-6,8,13H2

InChI Key

PZXUJQOYJONGAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)O)NC2=CC=CC(=C2)N

Origin of Product

United States

Overview of the 3 3 Aminophenyl Amino Cyclohexanol Chemical Scaffold in Contemporary Chemical Research

Significance of Aminocyclohexanol Architectures in Synthetic and Medicinal Chemistry Research

The aminocyclohexanol framework is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. The presence of both an amino and a hydroxyl group on a cyclohexane (B81311) ring provides a combination of hydrogen bond donors and acceptors, as well as a three-dimensional structure that can effectively mimic the presentation of functional groups in peptides and other biomolecules. This allows aminocyclohexanol-containing compounds to interact with a wide range of biological macromolecules, including enzymes and receptors.

In synthetic chemistry, aminocyclohexanols are valuable chiral building blocks. The stereochemistry of the amino and hydroxyl groups can be precisely controlled, providing access to a diverse array of stereoisomers. These chiral aminocyclohexanols can be utilized as starting materials for the synthesis of complex natural products and as chiral auxiliaries or ligands in asymmetric catalysis. The rigid cyclohexane backbone often imparts a high degree of stereochemical control in chemical transformations.

The utility of the aminocyclohexanol scaffold is further underscored by its presence in a number of biologically active molecules. For instance, derivatives of aminocyclohexanol have been investigated for their potential as enzyme inhibitors, with the cyclohexyl ring serving to orient the key pharmacophoric elements in a defined spatial arrangement for optimal interaction with the enzyme's active site.

Historical Context of Related Phenylamino (B1219803) Cyclohexanol (B46403) Compounds in Academic Literature

The exploration of phenylamino cyclohexanol and related structures has its roots in the broader history of medicinal chemistry, which has long recognized the importance of aromatic amines and cyclic alcohols in the design of therapeutic agents. The early 20th century saw a surge in the synthesis of derivatives of aniline (B41778) and other aromatic amines, leading to the discovery of a wide range of dyes, and later, pharmaceuticals. ucdavis.edu For example, the simple chemical modification of aromatic amines led to the development of the first analgesics and antipyretics. researchgate.net

Over the decades, the focus shifted towards more complex molecules where the phenylamino group was appended to various cyclic systems to explore new chemical space and biological activities. The conjunction of a phenylamino moiety with a cyclohexanol ring offered a combination of lipophilic and hydrophilic character, a feature often sought in drug design to balance solubility and membrane permeability.

Research into compounds with a phenylamino group attached to a cyclohexane ring has been driven by the quest for new therapeutic agents. For instance, patent literature describes various derivatives of 3-amino-3-arylpropan-1-ol, which share a similar pharmacophoric pattern, for a range of potential applications including as local anesthetics and for the treatment of cardiovascular diseases. google.com This highlights the long-standing interest in the biological potential of molecules containing both an aromatic amine and an alcohol function. The development of synthetic methodologies to create these structures with specific stereochemistry has been a parallel and enabling area of research.

Structural Salience of the 3-[(3-Aminophenyl)amino]cyclohexanol Framework for Research Development

The specific framework of this compound presents several salient structural features that make it a point of interest for research and development. The molecule can be dissected into three key components: the cyclohexane ring, the bridging secondary amine, and the 3-aminophenyl group.

The secondary amine linker introduces a hydrogen bond donor and a point of potential protonation at physiological pH. Its presence also allows for rotational flexibility, enabling the phenylamino group to adopt various orientations relative to the cyclohexanol ring.

The 3-aminophenyl group is a particularly interesting feature. It contains a primary aromatic amine which can serve as a handle for further chemical derivatization, allowing for the attachment of a wide range of substituents to explore structure-activity relationships. The meta-position of this amino group on the phenyl ring influences the electronic properties and the vector for substitution compared to ortho- or para-isomers.

The combination of these features in this compound creates a versatile template. It can be envisioned as a precursor for the synthesis of more complex molecules, such as ligands for metal catalysts or as a core structure for the development of new classes of biologically active compounds. The presence of multiple functional groups with different chemical reactivities offers a rich platform for combinatorial chemistry approaches to generate libraries of diverse compounds for screening.

Strategic Synthetic Methodologies for 3 3 Aminophenyl Amino Cyclohexanol and Its Structural Analogs

Direct Synthetic Approaches to the Core 3-[(3-Aminophenyl)amino]cyclohexanol Structure

Direct methods for constructing the aminocyclohexanol framework often prioritize efficiency and atom economy, providing access to mixtures of isomers that may be separated in subsequent steps. Key strategies include reductive amination, ring-opening reactions, and hydrogenation routes.

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. This reaction typically involves the conversion of a carbonyl group, such as a ketone or aldehyde, into an amine through an intermediate imine. For the synthesis of this compound, a suitable precursor would be 3-hydroxycyclohexanone, which would react with 3-aminoaniline (m-phenylenediamine).

The process begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine intermediate. This imine is subsequently reduced to the final amine. The reaction can be performed in a one-pot fashion where the carbonyl compound, amine, and reducing agent are combined.

A variety of catalysts and reducing agents can be employed. Catalytic hydrogenation using platinum, palladium, or nickel catalysts is a common approach. Bimetallic catalysts, such as Rh-Ni supported on silica (B1680970), have shown high conversion rates and selectivity for the reductive amination of cyclohexanone (B45756) to cyclohexylamine (B46788). Iron-based catalysts have also been developed as a reusable and earth-abundant option for converting ketones and aldehydes to primary amines using aqueous ammonia. For the reduction step, hydride reagents like sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) are frequently used.

Table 1: Catalyst Systems for Reductive Amination of Cyclohexanone Analogs
Catalyst SystemReducing AgentTypical SubstratesKey FeaturesReference
Palladium on Carbon (Pd/C)H₂Cyclohexanone, Aniline (B41778)Effective for one-pot synthesis of secondary amines.
Rhodium-Nickel on Silica (Rh-Ni/SiO₂)H₂Cyclohexanone, NH₃Bimetallic system enhances conversion and selectivity to primary amines.
Iron on N-doped SiCH₂Aryl-alkyl ketones, NH₃Reusable, earth-abundant metal catalyst with broad functional group tolerance.
N/ASodium Cyanoborohydride (NaBH₃CN)Ketones, AldehydesCommon hydride reagent for direct reductive amination.

The synthesis of β-amino alcohols can be achieved through the nucleophilic ring-opening of epoxides with amines. For structural analogs of the target compound, this involves the reaction of cyclohexene (B86901) oxide with an appropriate amine. The reaction with various aromatic and aliphatic amines is often catalyzed to afford the corresponding trans-2-aminocyclohexanol derivatives. This high stereoselectivity arises from an Sₙ2-type attack of the amine, which results in an inversion of configuration at one of the carbon centers.

A range of catalysts can facilitate this transformation, including Lewis acids, metal-organic frameworks, and various metal salts like zirconium (IV) chloride, indium (III) bromide, and cobalt (II) chloride. Notably, metal-free and solvent-free protocols have been developed, for instance, using acetic acid to mediate the reaction, which provides high yields and excellent regioselectivity. Lipases have also been employed as biocatalysts for the ring-opening of epoxides with amines under mild, solvent-free conditions.

Alternatively, cyclization reactions can be used. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones provides a route to both cis- and trans-3-aminocyclohexanols. This method starts with the condensation of a 1,3-dione with an amine to form the enaminoketone, which is then reduced, for example with sodium in a mixture of THF and isopropyl alcohol, to yield a diastereomeric mixture of the corresponding amino alcohols.

Catalytic hydrogenation is a fundamental strategy for the synthesis of cyclohexanol (B46403) and cyclohexylamine derivatives from aromatic precursors. One approach involves the hydrogenation of substituted phenols to yield the corresponding cyclohexanols. The diastereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. For example, the hydrogenation of phenol (B47542) derivatives using a heterogeneous palladium on alumina (B75360) catalyst can favor the formation of trans-cyclohexanols. Conversely, employing rhodium-based catalysts can switch the selectivity to favor the cis-isomers. This allows for strategic access to specific diastereomers of hydroxycyclohexane precursors, which can then be further functionalized.

Another pathway involves the direct hydrogenation of aromatic amines. For instance, aniline can be hydrogenated to cyclohexylamine. This reaction is typically performed under liquid phase conditions using noble metal catalysts such as ruthenium or rhodium on an inert support. The rate and efficiency of this transformation can be influenced by promoters like lithium hydroxide (B78521) and the presence of water in the solvent system. A metal-free approach using H₂ and the frustrated Lewis pair B(C₆F₅)₃ has also been demonstrated for the hydrogenation of N-bound phenyl rings.

Table 2: Diastereoselectivity in the Hydrogenation of Phenol Derivatives
CatalystTypical SubstrateMajor IsomerKey FeaturesReference
Palladium on Alumina (Pd/Al₂O₃)p-Cresol, p-tert-ButylphenoltransProvides access to trans-configured cyclohexanols, tolerating various functional groups.
Rhodium-based catalysts (e.g., [Rh(COD)Cl]₂)m-tert-ButylphenolcisSwitches diastereoselectivity to favor the cis-isomer.

Enantioselective and Diastereoselective Synthesis of this compound Isomers

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. This strategy is a reliable and widely used method for asymmetric synthesis.

Common chiral auxiliaries include oxazolidinones (popularized by David Evans), camphor-based sultams, and pseudoephedrine. For the synthesis of chiral aminocyclohexanol derivatives, an auxiliary could be attached to a cyclohexanone precursor. For example, reacting a β-keto ester with a chiral diol like (S,S)-cyclohexane-1,2-diol can form a chiral acetal. The auxiliary then sterically directs subsequent reactions, such as alkylation or reduction, to occur on a specific face of the molecule.

In the synthesis of 3-aminocyclohexanol (B121133) analogs, a chiral amine like (S)-α-methylbenzylamine can be condensed with a 1,3-cyclohexanedione (B196179) to form a chiral β-enaminoketone. The subsequent reduction of the ketone is influenced by the stereocenter on the auxiliary, leading to a diastereoselective formation of the cis- and trans-amino alcohols. Similarly, chiral alcohols such as trans-2-phenyl-1-cyclohexanol (B1200244) have been used to control stereochemistry in various transformations.

Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationMechanism of StereocontrolReference
OxazolidinonesAldol reactions, Alkylation reactionsForms a chiral imide; substituents on the auxiliary block one face of the enolate.
(S)-α-MethylbenzylamineSynthesis of chiral amino alcoholsForms a chiral imine or enamine, directing subsequent reduction or alkylation.
(S,S)-Cyclohexane-1,2-diolAsymmetric alkylation of β-keto estersForms a chiral acetal, providing steric hindrance to guide incoming reagents.
trans-2-PhenylcyclohexanolGeneral asymmetric synthesisIntroduced as a recoverable auxiliary for various transformations.

Biocatalysis offers a powerful alternative to traditional chemical methods for stereoselective synthesis. Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal catalysts for producing enantiopure compounds.

For the synthesis of chiral aminocyclohexanols, several classes of enzymes are particularly useful. Keto reductases (KREDs) can selectively reduce a ketone to a specific enantiomer of a secondary alcohol. Amine dehydrogenases (AmDHs) and transaminases (ATAs) are used for the stereoselective introduction of an amino group.

A modular, one-pot cascade reaction has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. This chemoenzymatic strategy involves two key steps:

Selective Reduction: A regioselective KRED catalyzes the mono-reduction of the diketone to produce 4-hydroxycyclohexanone.

Stereoselective Amination: A stereocomplementary ATA is then used to convert the intermediate ketone into either the cis- or trans-amino alcohol with good to excellent diastereomeric ratios.

Engineered AmDHs have also been successfully employed for the biocatalytic reductive amination of α-hydroxy ketones to synthesize chiral vicinal amino alcohols with high conversion rates and excellent enantiomeric excess (>99% ee). These enzymatic approaches highlight the potential for creating highly functionalized and stereochemically defined building blocks from simple, and often bio-based, starting materials.

Table 4: Enzymatic Approaches to Chiral Aminocyclohexanol Analogs
Enzyme ClassReactionSubstrate ExampleProduct ExampleKey AdvantageReference
Keto Reductase (KRED)Asymmetric ketone reduction1,4-Cyclohexanedione4-HydroxycyclohexanoneRegioselective mono-reduction of diketones.
Amine Transaminase (ATA)Stereoselective transamination4-Hydroxycyclohexanonecis- or trans-4-AminocyclohexanolModular access to different diastereomers by selecting the appropriate enzyme.
Amine Dehydrogenase (AmDH)Asymmetric reductive aminationAlkyl linear ketones, α-hydroxy ketones(S)-configured amines and vicinal amino alcoholsHigh enantiomeric excess (>97%) for the synthesis of small chiral amines.

Diastereoselective Reduction of Precursor Enaminoketones

A key strategy for the synthesis of 3-aminocyclohexanol derivatives, structural analogs of this compound, involves the diastereoselective reduction of β-enaminoketone precursors. This methodology provides a reliable route to control the stereochemistry of the resulting amino and hydroxyl groups on the cyclohexyl ring. The process typically begins with the synthesis of the β-enaminoketone itself. This is achieved through a condensation reaction between a 1,3-cyclohexanedione and a primary amine. nih.gov

For instance, the reaction of 4,4-dimethyl-1,3-cyclohexanedione (B1345627) with amines such as benzylamine (B48309) or (S)-α-methylbenzylamine in toluene (B28343) at reflux yields the corresponding β-enaminoketones in high yields, reported at 85% and 87% respectively. nih.govmdpi.com These precursors possess a conjugated system that is susceptible to reduction.

In the case of the enaminoketone derived from (S)-α-methylbenzylamine, the reduction yields two primary diastereomers, cis and trans, in a ratio of 89:11. researchgate.net These diastereomers can then be separated by column chromatography, allowing for the isolation of the major cis isomer. nih.gov The stereochemical outcome is influenced by the approach of the reducing agent to the carbonyl group, which is sterically hindered by the existing substituents on the ring. researchgate.net The characterization and differentiation of the cis and trans isomers are typically confirmed using advanced NMR spectroscopy techniques, including COSY, HSQC, and NOESY experiments, which help to establish the relative stereochemistry of the protons on the cyclohexanol ring. researchgate.net

Precursor EnaminoketoneReducing AgentSolvent SystemProductDiastereomeric Ratio (cis:trans)Overall Yield (%)Ref
5,5-Dimethyl-3-(benzylamino)cyclohex-2-en-1-oneSodiumTHF/Isopropyl alcohol5,5-Dimethyl-3-(benzylamino)cyclohexanolNot separated77 nih.gov
5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-oneSodiumTHF/Isopropyl alcohol5,5-Dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexanol89:1175 nih.govresearchgate.net

Preparation of Functionalized this compound Derivatives

Introduction of Varied Substituents on the Cyclohexanol Ring

The functionalization of the cyclohexanol ring in 3-aminocyclohexanol derivatives can be strategically accomplished by selecting appropriately substituted starting materials during synthesis. The aforementioned synthetic route, which begins with a 1,3-cyclohexanedione, is particularly amenable to this approach. By utilizing substituted 1,3-cyclohexanediones, various functional groups can be incorporated into the final cyclohexanol ring structure.

For example, the synthesis starting from 4,4-dimethyl-1,3-cyclohexanedione introduces two methyl groups at the C5 position of the resulting 3-aminocyclohexanol. nih.gov This principle can be extended to other substituted diones, allowing for the introduction of a wide range of alkyl, aryl, or other functional groups at various positions on the cyclohexane (B81311) backbone. This pre-functionalization strategy is highly efficient as it builds the desired complexity into the molecule from the outset, avoiding potentially complex and low-yielding post-synthesis modification steps on the saturated carbocyclic ring.

Modifications and Derivatizations of the Aminophenyl Moiety

The aminophenyl moiety of this compound contains a primary aromatic amine, which serves as a versatile handle for a wide array of chemical modifications and derivatizations. Standard synthetic transformations for aromatic amines can be readily applied to introduce diverse functionalities.

Common derivatizations include:

N-Acylation: The primary amino group can react with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of various acyl groups.

N-Alkylation: Reaction with alkyl halides can introduce alkyl substituents onto the amino group. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, provides another route to N-alkylated products. mdpi.com

Sulfonamide Formation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. These derivatives are often highly crystalline and have distinct chemical properties.

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid at low temperatures. This diazonium intermediate is highly versatile and can be subsequently converted into a wide range of functional groups, including halogens (Sandmeyer reaction), hydroxyls, and nitriles.

These modifications allow for the fine-tuning of the molecule's properties by introducing new functional groups that can alter its electronic character, steric profile, and potential for intermolecular interactions.

Formation of Schiff Base Adducts and Related Condensation Products

The primary amino group on the aminophenyl ring of this compound is readily condensed with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, often with acid or base catalysis to facilitate the dehydration process. nih.govjptcp.com

The formation of a Schiff base introduces a C=N double bond, which extends the conjugation of the aromatic system and can significantly alter the molecule's electronic and photophysical properties. A wide variety of aromatic, aliphatic, and heterocyclic aldehydes can be employed to generate a diverse library of Schiff base derivatives. mdpi.com The resulting imines are also valuable synthetic intermediates; for example, the imine bond can be selectively reduced using agents like sodium borohydride to yield stable secondary amines. mdpi.comnih.gov

Beyond simple Schiff bases, the aminophenyl group can participate in other condensation reactions. For example, multicomponent reactions involving the amine, a carbonyl compound, and a third component can lead to the formation of more complex heterocyclic structures. researchgate.net These reactions provide a powerful tool for rapidly building molecular complexity from the basic this compound scaffold.

Aldehyde/Ketone ReactantResulting Schiff Base Adduct Structure
Benzaldehyde3-({3-[(Benzylidene)amino]phenyl}amino)cyclohexanol
4-Methoxybenzaldehyde3-({3-[(4-Methoxybenzylidene)amino]phenyl}amino)cyclohexanol
2-Pyridinecarboxaldehyde3-({3-[(Pyridin-2-ylmethylene)amino]phenyl}amino)cyclohexanol
Acetone3-({3-[(Propan-2-ylidene)amino]phenyl}amino)cyclohexanol

Chemical Transformations and Derivatization Strategies of the 3 3 Aminophenyl Amino Cyclohexanol Moiety

Oxidation and Reduction Reactions of the Aminocyclohexanol Core

The aminocyclohexanol core of the molecule is susceptible to both oxidation and reduction reactions, which are fundamental transformations in organic synthesis. ucr.eduyoutube.com The secondary alcohol is a key site for oxidation, while the amino groups are typically formed via the reduction of nitro precursors.

The primary site for oxidation on the 3-[(3-Aminophenyl)amino]cyclohexanol moiety is the secondary hydroxyl group. This alcohol can be oxidized to the corresponding ketone, 3-[(3-aminophenyl)amino]cyclohexanone, using a variety of standard oxidizing agents. Common reagents for this transformation include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods such as Swern or Dess-Martin periodinane oxidations. Furthermore, catalytic oxidation methods, for instance using iron(III) complexes with a peroxide source, have been shown to be effective for the oxidation of cyclohexanol (B46403) to cyclohexanone (B45756), a reaction pathway applicable to this scaffold. mdpi.com

Conversely, the synthesis of the aminocyclohexanol structure itself often involves reduction steps. A common synthetic route to aminocyclohexanols involves the reduction of β-enaminoketones. mdpi.comnih.gov For the title compound, a plausible synthetic precursor would be 3-[(3-nitrophenyl)amino]cyclohexanone. The synthesis would then involve a two-step reduction:

Ketone Reduction : The cyclohexanone carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step often produces a mixture of cis and trans diastereomers. nih.gov

Nitro Group Reduction : The nitro group on the phenyl ring is commonly reduced to a primary amine using methods such as catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn in HCl).

These fundamental redox reactions allow for the interconversion of key functional groups within the molecule, providing access to a range of derivatives.

Reaction TypeTarget Functional GroupTypical ReagentsProduct Functional Group
Oxidation Secondary Alcohol (-CHOH)PCC, DMP, Swern OxidationKetone (C=O)
Reduction Ketone (C=O)NaBH₄, LiAlH₄Secondary Alcohol (-CHOH)
Reduction Aromatic Nitro (-NO₂)H₂/Pd-C, Fe/HClPrimary Aromatic Amine (-NH₂)

Nucleophilic and Electrophilic Substitution Pathways at Key Positions

The molecule possesses distinct regions for both nucleophilic and electrophilic substitution, primarily centered on the aromatic ring and the heteroatom functional groups.

Electrophilic Aromatic Substitution: The phenyl ring is activated towards electrophilic aromatic substitution by two amino groups (one primary, one secondary). These are powerful ortho-, para-directing groups. researchgate.net Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions would be expected to occur at the positions ortho and para to the primary amino group (positions 2, 4, and 6 of the aniline (B41778) ring). The secondary amino group further enhances this activation.

Nucleophilic Substitution: The functional groups themselves can act as nucleophiles or be modified to undergo nucleophilic substitution.

At Nitrogen : The primary and secondary amino groups are nucleophilic and can react with electrophiles such as alkyl halides (alkylation) or acyl chlorides (acylation) to form more complex amines and amides, respectively.

At Oxygen : The hydroxyl group is also nucleophilic and can be alkylated to form ethers or acylated to form esters. It can also be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate subsequent nucleophilic substitution by a wide range of nucleophiles. youtube.comyoutube.com

Nucleophilic aromatic substitution on the phenyl ring is less favorable unless a strong electron-withdrawing group is present on the ring to activate it. youtube.comyoutube.com Such a group could be introduced via electrophilic substitution (e.g., nitration).

Site of SubstitutionReaction TypePotential ReagentsPotential Product Class
Aromatic Ring (Positions 2, 4, 6) ElectrophilicBr₂, HNO₃/H₂SO₄, SO₃Halogenated, Nitrated, or Sulfonated Anilines
Amino Groups (-NH₂, -NH-) NucleophilicAlkyl Halides, Acyl ChloridesSubstituted Amines, Amides
Hydroxyl Group (-OH) NucleophilicAlkyl Halides, Acyl ChloridesEthers, Esters
Hydroxyl Group (activated) NucleophilicTsCl then Nu⁻Substituted Cyclohexanes

Formation of Metal Complexes and Coordination Compounds

The presence of three heteroatoms (two nitrogen, one oxygen) in a flexible cyclic framework makes this compound an excellent candidate for use as a ligand in coordination chemistry. wikipedia.org These donor atoms can coordinate to a central metal ion, forming stable metal complexes. google.com

The molecule can function as a multidentate ligand, potentially coordinating to a metal center through its nitrogen and oxygen atoms. The most stable complexes are typically formed through chelation, where the ligand binds to the metal ion via multiple donor sites to form a ring structure. This compound can act as a tridentate N,N,O-donor ligand.

The stereochemistry of the cyclohexanol ring is crucial for its chelation properties. The cis and trans isomers will pre-organize the donor atoms in different spatial arrangements, influencing the geometry and stability of the resulting metal complexes. For example, a cis configuration of the amino and hydroxyl groups might create a facial (fac) coordination geometry around an octahedral metal center, while a trans configuration might favor a meridional (mer) arrangement. This inherent structural information is a key element in rational ligand design for creating complexes with specific catalytic or material properties. nih.govrsc.org

The soft nitrogen donors and the hard oxygen donor allow this ligand to coordinate with a wide range of transition metals, including first-row elements like iron and copper, and heavier elements like palladium and platinum. nih.gov

Copper Complexes : Ligands containing aminophenyl groups have been used to form copper complexes that can interact with molecular oxygen, mimicking the active sites of copper-containing enzymes. nih.gov

Iron Complexes : Aminocarboxylate ligands can form stable complexes with iron(III), and these complexes have demonstrated catalytic activity in oxidation reactions. mdpi.com

Palladium and Platinum Complexes : These metals often form square planar complexes with N- and O-donor ligands. Such complexes are widely studied for their catalytic and medicinal applications. nih.gov

The reactivity of these complexes is highly dependent on the metal center and the coordination geometry imposed by the ligand. They can serve as catalysts in various organic transformations, such as oxidations, reductions, and cross-coupling reactions.

Advanced Coupling Reactions for Scaffold Diversification

To create libraries of structurally diverse compounds based on the this compound scaffold, modern cross-coupling reactions are indispensable tools. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The primary sites for these reactions are the C-H bonds on the aromatic ring or a C-X (X = halogen) bond if the ring is pre-functionalized.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It could be used to synthesize the parent molecule itself by coupling 3-aminocyclohexanol (B121133) with a 1-bromo-3-nitrobenzene (B119269) derivative, followed by reduction. Alternatively, if the aniline ring of the title compound is first halogenated, it can be coupled with a variety of amines, expanding the structural diversity. nih.gov

Suzuki-Miyaura Coupling : This reaction forms C-C bonds by coupling an organoboron compound with an organic halide. A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents onto the aromatic ring. researchgate.net

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. It provides a straightforward method for introducing alkynyl groups onto the aromatic scaffold, which can then be used for further transformations. researchgate.net

These advanced coupling strategies enable extensive modification of the aromatic portion of the molecule, allowing for the fine-tuning of its electronic and steric properties for applications in materials science and medicinal chemistry.

Stereochemical Aspects in the Synthesis and Biological Research of 3 3 Aminophenyl Amino Cyclohexanol Derivatives

Conformational Analysis of Cyclohexanol (B46403) Ring Systems in Aminocyclohexanols

The cyclohexanol ring in aminocyclohexanol derivatives is not planar; it predominantly adopts a stable, low-energy "chair" conformation. libretexts.org In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). libretexts.org For a 1,3-disubstituted cyclohexane (B81311) like 3-aminocyclohexanol (B121133), two diastereomers are possible: cis and trans.

Cis Isomer : In the cis isomer, both the amino and hydroxyl groups are on the same side of the ring. This can result in two chair conformations that are in equilibrium through a process called ring-flipping: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). libretexts.orgfiveable.me The diequatorial conformation is significantly more stable because it avoids unfavorable steric interactions, known as 1,3-diaxial interactions, that occur between axial substituents. libretexts.orgfiveable.me

Trans Isomer : In the trans isomer, the substituents are on opposite sides of the ring. This leads to chair conformations where one group is axial and the other is equatorial (axial-equatorial). Ring-flipping interconverts these two conformations, and if the substituents are different, the conformation where the larger group occupies the equatorial position is generally favored. libretexts.orgscribd.com

The relative stability of these conformations is crucial, as the molecule's predominant shape dictates how it can interact with other molecules, including biological targets. Analysis of coupling constants in NMR spectroscopy is a powerful technique used to determine the axial or equatorial disposition of protons on the ring, which in turn reveals the preferred conformation of the molecule. nih.gov For instance, a study on a 3-aminocyclohexanol derivative confirmed a diequatorial arrangement for the cis-isomer based on the multiplicity and coupling constants of specific ring protons. nih.gov

Impact of Stereoisomerism on Synthetic Accessibility and Yield

The stereochemistry of the target molecule heavily influences the choice of synthetic strategy and the resulting yields. Synthesizing a specific stereoisomer of a 3-aminocyclohexanol derivative can be challenging, as many reactions produce a mixture of diastereomers. nih.gov

The stereoselective synthesis of these compounds often requires carefully designed routes that control the formation of chiral centers. researchgate.net For example, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones has been used to produce mixtures of cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net In one specific synthesis, the reduction of a particular β-enaminoketone yielded a diastereomeric mixture of the corresponding amino alcohol with a total yield of 75%. researchgate.net However, upon separation, the isolated yields of the individual cis and trans isomers were vastly different, highlighting how the stereochemical outcome of a reaction directly impacts the accessibility of a desired pure isomer. nih.gov

Enzymatic synthesis is another powerful approach that can provide high stereoselectivity. nih.govd-nb.info Biocatalysts like keto reductases and amine transaminases can be used in one-pot sequences to produce specific stereoisomers of aminocyclohexanols with high diastereomeric ratios, offering a more direct and efficient route to a single, desired product. d-nb.info

Diastereomeric Ratios and Separation Methodologies

When synthetic methods are not perfectly stereoselective, they produce mixtures of diastereomers. The ratio of these diastereomers is a critical parameter of the reaction. For instance, the chemical reduction of a specific β-enaminoketone precursor was found to produce the corresponding cis and trans 3-aminocyclohexanol products in an 89:11 ratio, showing a significant preference for the formation of the cis isomer. nih.govresearchgate.net

Once a mixture of diastereomers is formed, they must be separated to isolate the pure, active compound. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques:

Column Chromatography : This is the most common method used to separate diastereomers of aminocyclohexanol derivatives. nih.gov The different isomers interact with the stationary phase (e.g., silica (B1680970) gel) to varying extents, allowing them to be eluted separately. In the example mentioned above, column chromatography successfully separated the cis and trans isomers, yielding 69% of the cis product and 6% of the trans product from the initial mixture. nih.gov

Crystallization : Diastereomers can also be separated by forming salts with a chiral resolving agent, such as (R)-mandelic acid. nih.gov These diastereomeric salts often have different solubilities, allowing one to be selectively crystallized from the solution. This technique, known as diastereoisomeric salt formation, has been effectively used to isolate a single enantiomer from a cis/trans racemic mixture of 3-aminocyclohexanol. researchgate.net

The choice of separation method depends on the specific properties of the isomers and the scale of the purification.

Influence of Stereochemistry on Biological Target Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, such as enzymes and receptors. nih.govmhmedical.com Biological systems are inherently chiral, and as a result, they often interact differently with different stereoisomers of a compound. This principle is fundamental to modern drug design.

For derivatives of 3-[(3-Aminophenyl)amino]cyclohexanol, the specific spatial orientation of the aminophenylamino and hydroxyl groups is critical for binding to a target protein. A change in stereochemistry—for example, from cis to trans—alters the three-dimensional shape of the molecule and the relative positions of these key functional groups.

This can have several consequences for biological activity:

Binding Affinity : One isomer may fit perfectly into the binding site of a target protein, leading to a strong, effective interaction, while another isomer, with a different shape, may bind weakly or not at all.

Efficacy : Even if both isomers bind, they may not elicit the same biological response. One isomer might be a potent activator (agonist) or inhibitor (antagonist), while the other could be less potent, inactive, or even have an opposite effect.

Stereospecific Uptake : The transport of molecules into cells can also be a stereospecific process. Research has shown that for some compounds, only specific isomers show significant biological activity because they are recognized and transported by specific protein transport systems. nih.gov

Therefore, isolating and testing individual stereoisomers is essential in drug discovery to identify the most active and selective compound, known as the eutomer, and to avoid potential off-target effects from less active isomers (distomers). nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 3 3 Aminophenyl Amino Cyclohexanol Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for elucidating the structural features of 3-[(3-Aminophenyl)amino]cyclohexanol, from its atomic connectivity to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons of the 3-aminophenyl group would typically appear as a complex multiplet in the downfield region (δ 6.0-7.5 ppm). The protons on the cyclohexanol (B46403) ring would resonate in the upfield region (δ 1.0-4.0 ppm). The methine proton attached to the hydroxyl group (-CHOH) and the methine proton attached to the amino group (-CHNH-) would be key diagnostic signals. The protons of the -NH₂, -NH-, and -OH groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would be observed in the δ 100-150 ppm range, with the carbons attached to the amino groups appearing at the higher end of this range. The carbons of the cyclohexanol ring would resonate in the upfield region (δ 20-80 ppm), with the carbon bearing the hydroxyl group (-COH) and the carbon attached to the amino group (-CNH-) showing characteristic downfield shifts compared to the other aliphatic carbons.

Predicted NMR Data for this compound

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Aromatic CH6.0 - 7.2 (multiplet)100 - 130
Aromatic C-NH₂-145 - 150
Aromatic C-NH-140 - 145
Cyclohexyl CH-OH3.5 - 4.0 (multiplet)65 - 75
Cyclohexyl CH-NH3.0 - 3.5 (multiplet)50 - 60
Cyclohexyl CH₂1.2 - 2.2 (multiplets)20 - 40
NH₂3.5 - 5.0 (broad singlet)-
NH4.0 - 5.5 (broad singlet)-
OH2.0 - 4.0 (broad singlet)-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations. The presence of both primary (-NH₂) and secondary (-NH-) amino groups, along with the hydroxyl group, would contribute to this broadness. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The C-N stretching vibrations would likely be found in the 1250-1350 cm⁻¹ region, and the C-O stretching of the alcohol would appear in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations typically give rise to strong signals in the Raman spectrum, which would be expected in the 1580-1620 cm⁻¹ region for the aminophenyl group. The symmetric stretching of the aromatic ring is often a prominent feature.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹, IR)Expected Wavenumber (cm⁻¹, Raman)
O-H (alcohol)Stretching3200 - 3600 (broad)Weak
N-H (amine)Stretching3200 - 3500 (broad)Moderate
Aromatic C-HStretching3000 - 3100Strong
Aliphatic C-HStretching2850 - 2960Strong
Aromatic C=CStretching1580 - 1620Strong
N-HBending1550 - 1650Weak
C-NStretching1250 - 1350Moderate
C-OStretching1000 - 1200Weak

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org For this compound (C₁₂H₁₈N₂O), the expected molecular weight is approximately 206.28 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 206. The fragmentation of this ion would likely involve the cleavage of the C-N and C-C bonds of the cyclohexyl ring and the bonds adjacent to the amino and hydroxyl groups. Common fragmentation patterns for amines include the loss of an alkyl radical via α-cleavage. miamioh.edu For alcohols, the loss of a water molecule is a common fragmentation pathway. The aromatic ring provides stability, so fragments containing the aminophenyl moiety are expected to be prominent.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (predicted)Possible Fragment IonFragmentation Pathway
206[C₁₂H₁₈N₂O]⁺Molecular ion (M⁺)
188[M - H₂O]⁺Loss of water from the cyclohexanol ring
108[C₆H₆N₂]⁺Cleavage of the C-N bond between the ring and the side chain
93[C₆H₇N]⁺Aniline (B41778) fragment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the 3-aminophenyl chromophore.

Similar to 3-aminophenol, two main absorption bands would be expected. nih.govnist.gov The more intense band, likely appearing around 230-240 nm, can be attributed to a π → π* transition within the benzene (B151609) ring. A second, less intense band, expected around 280-290 nm, would correspond to another π → π* transition, which is characteristic of substituted benzenes. The presence of the amino groups, which are auxochromes, can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and transition metal ions. wikipedia.orgresearchgate.net The compound this compound, in its neutral, ground state, is a diamagnetic molecule with all electrons paired. Therefore, it would be EPR-silent and would not produce an EPR spectrum under normal conditions.

However, EPR could be a valuable tool for studying the reactivity of this compound. For instance, if this compound undergoes oxidation, it could form a radical cation with an unpaired electron, which would be EPR-active. The resulting EPR spectrum would provide information about the electronic structure of this radical species, including the delocalization of the unpaired electron over the aromatic ring and its interaction with magnetic nuclei (like ¹⁴N and ¹H), which would give rise to a hyperfine structure.

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for determining its purity. ijpsjournal.comtricliniclabs.com

High-Performance Liquid Chromatography (HPLC) would be the method of choice for both the purification and purity assessment of this compound. nih.gov A reversed-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase (such as C18-silica) and a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.compom.go.id The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Detection could be achieved using a UV detector set to one of the absorption maxima of the aminophenyl chromophore (e.g., ~235 nm or ~285 nm). sielc.com

Thin-Layer Chromatography (TLC) could be used for rapid reaction monitoring and for preliminary purity checks. bnmv.ac.in A silica (B1680970) gel plate would serve as the stationary phase, and a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol) would act as the mobile phase. The spots could be visualized under UV light or by staining with an appropriate reagent like ninhydrin, which reacts with the amino groups to produce a colored spot.

By combining these advanced analytical techniques, a comprehensive understanding of the chemical structure, functional groups, molecular weight, and purity of this compound can be achieved, ensuring its identity and quality for any subsequent application.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of non-volatile organic compounds like this compound. journalijsra.comnih.gov Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities. nih.gov

A typical approach involves reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. journalijsra.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. For aminocyclohexanol derivatives, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to ensure the effective separation of compounds with a range of polarities. akjournals.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides information on the absorbance of the eluting compounds at various wavelengths. nih.gov Method validation is performed according to ICH guidelines to ensure selectivity, linearity, accuracy, and precision. akjournals.compom.go.id

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ammonium formate (B1220265) buffer solution
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV/DAD at a specified wavelength (e.g., 254 nm)

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Derivatives and Stereoisomer Separation

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. uni-muenchen.de Due to the low volatility of this compound, derivatization is typically required to convert the polar amino and hydroxyl groups into more volatile moieties. Common derivatizing agents include trifluoroacetic anhydride, which reacts with the amine and alcohol functional groups. nih.gov

A significant application of GC in this context is the separation of stereoisomers. nih.gov The compound this compound can exist as multiple stereoisomers (cis/trans and enantiomers), and their separation is crucial as different isomers can have different pharmacological properties. This separation is achieved using chiral stationary phases (CSPs), such as those based on modified cyclodextrins. nih.govresearchgate.net These phases interact differently with each enantiomer, leading to different retention times and enabling their resolution. researchgate.net

Table 2: GC Conditions for Stereoisomer Separation of Aminocyclohexanol Derivatives

Parameter Condition
Column Chiral Capillary Column (e.g., CP Chirasil-DeX CB)
Carrier Gas Helium or Hydrogen
Injector Temperature ~250 °C
Oven Program Temperature gradient (e.g., 100 °C to 220 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Derivatization | Required (e.g., N-trifluoroacetylation) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used primarily for qualitative purposes, such as monitoring the progress of a chemical reaction. ukessays.comlibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials (e.g., 3-aminophenol) and the formation of the desired product. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. rsc.org The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org Different compounds travel up the plate at different rates based on their polarity and affinity for the stationary phase. rsc.org The separated spots are visualized under UV light or by staining with a reagent such as iodine or potassium permanganate. rsc.org By comparing the spot of the reaction mixture to spots of the starting materials, a chemist can quickly assess the reaction's completion. libretexts.orgrochester.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hyphenated technique that combines the high separation capability of HPLC with the powerful identification ability of mass spectrometry. kuleuven.be It is the definitive method for the detection and structural elucidation of unknown impurities and degradation products. hpst.czijprajournal.com

After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. researchgate.net High-resolution mass spectrometry (HRMS) systems, such as Quadrupole Time-of-Flight (Q-TOF), can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity. hpst.cz Further fragmentation of an ion (MS/MS) provides structural information that helps in the definitive identification of the impurity. nih.gov This technique is critical for creating a comprehensive impurity profile of the drug substance. biomedres.us

X-ray Crystallography for Solid-State Structural Determination

X-ray Crystallography is an absolute technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which has multiple stereocenters, single-crystal X-ray diffraction provides unambiguous confirmation of its relative and absolute stereochemistry (e.g., the cis or trans configuration of the substituents on the cyclohexanol ring). researchgate.net

The analysis of the diffraction pattern produced when X-rays pass through a single crystal of the compound allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. This provides definitive information on bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the structure of a specific isomer, especially after a stereoselective synthesis or separation process. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula.

For this compound, the expected molecular formula is C₁₂H₁₈N₂O. Elemental analysis provides experimental validation of this empirical formula, serving as a crucial check of purity. A close correlation between the found and calculated values indicates a high degree of purity with respect to elemental composition.

Table 3: Theoretical vs. Experimental Elemental Analysis for C₁₂H₁₈N₂O

Element Theoretical % Found % (Illustrative)
Carbon (C) 69.87 69.81
Hydrogen (H) 8.80 8.85
Nitrogen (N) 13.58 13.52

| Oxygen (O) | 7.75 | 7.82 |

Computational Chemistry and Theoretical Modeling of 3 3 Aminophenyl Amino Cyclohexanol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For a molecule like 3-[(3-Aminophenyl)amino]cyclohexanol, DFT studies would be instrumental in determining its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. These calculations would, in turn, allow for the prediction of the molecule's reactivity, stability, and the most likely sites for electrophilic and nucleophilic attack. While DFT is a standard method for such analyses, specific studies detailing these electronic properties for this compound have not been identified.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations are an indispensable tool. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the cyclohexanol (B46403) ring and the aminophenylamino side chain. This methodology allows for a thorough exploration of the compound's potential shapes and how it might interact with its environment, such as solvent molecules or biological macromolecules. Such simulations could reveal key intermolecular interactions, like hydrogen bonding patterns, that are crucial for its biological function. At present, there is a lack of published MD simulation data specifically for this compound.

Molecular Docking and Protein-Ligand Interaction Analyses with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be essential to hypothesize its potential biological targets. By computationally screening this ligand against a library of protein structures, researchers could identify potential binding partners and predict the binding affinity. Subsequent protein-ligand interaction analysis would then elucidate the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is critical for understanding its mechanism of action. However, specific molecular docking studies for this compound are not currently available in the scientific literature.

Quantum Chemical Calculations for Spectroscopic Property Prediction and Reaction Mechanisms

Quantum chemical calculations are pivotal for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. Methods such as Time-Dependent DFT (TD-DFT) could be employed to predict the UV-Vis absorption spectrum of this compound. Similarly, calculations of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Furthermore, quantum chemical methods are used to investigate reaction mechanisms at the molecular level, providing detailed information about transition states and reaction energy profiles. Currently, there is no specific literature detailing the prediction of spectroscopic properties or reaction mechanisms for this compound through quantum chemical calculations.

Prediction of Molecular Descriptors Relevant to Biological Activity

The biological activity of a compound is often correlated with its physicochemical properties, which can be calculated as molecular descriptors. These descriptors include parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These values are crucial for predicting a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). While these descriptors can be readily calculated using various software, a comprehensive analysis linking these specific descriptors to the biological activity of this compound has not been reported in the reviewed literature.

Mechanistic Insights into the Biological Activities of 3 3 Aminophenyl Amino Cyclohexanol Derivatives in Vitro and Preclinical Models

Structure-Activity Relationship (SAR) Studies of 3-[(3-Aminophenyl)amino]cyclohexanol Analogs

There is a lack of specific structure-activity relationship (SAR) studies for this compound analogs in the reviewed scientific literature. However, SAR studies on other classes of molecules containing cyclohexanol (B46403) or anilino moieties provide some general principles that might be relevant. For instance, research on 3-anilino-4-(3-indolyl)maleimide derivatives has demonstrated that conformational restrictions and specific substitutions on the indole (B1671886) ring can significantly impact their inhibitory activity against protein kinase Cβ (PKCβ). nih.gov This suggests that modifications to both the cyclohexanol and the aminophenyl rings of this compound could profoundly influence its biological activity. A systematic exploration of substitutions on the phenyl ring (e.g., electron-donating or withdrawing groups) and alterations of the stereochemistry of the cyclohexanol ring would be necessary to establish a clear SAR for this class of compounds.

Investigation of Receptor Binding Affinities and Modulatory Effects (e.g., β2 and M3 receptors for related compounds)

Direct evidence for the receptor binding affinities and modulatory effects of this compound derivatives on β2 and M3 receptors is not available in the current scientific literature. Research on other, structurally distinct, compounds has established the importance of these receptors as therapeutic targets. For example, various ligands have been developed to modulate β2-adrenergic and M3 muscarinic receptors for the treatment of respiratory and other diseases. However, without experimental data on this compound and its analogs, any potential interaction with these or other receptors remains speculative.

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Methionine Aminopeptidase 1, Topoisomerase I, Cyclophilin B)

There are no specific studies detailing the enzyme inhibition kinetics or the mechanism of action of this compound derivatives against Methionine Aminopeptidase 1, Topoisomerase I, or Cyclophilin B. The inhibitory potential of a compound is highly dependent on its unique three-dimensional structure and its ability to interact with the active site of a specific enzyme. While some anilino- and phenylamino-containing compounds have been investigated as enzyme inhibitors, such as (phenylamino)pyrimidine-1,2,3-triazole derivatives targeting the tyrosine kinase BCR-Abl-1, these findings cannot be directly extrapolated to this compound. nih.gov Determining the enzyme inhibitory profile of this compound would require targeted screening against a panel of enzymes.

Antimicrobial Efficacy in Preclinical Models (e.g., Antibacterial, Antifungal, Antitubercular, Antiplasmodial, Antitrypanosomal Activities)

While there is no specific research on the antimicrobial efficacy of this compound, studies on related chemical structures offer some insights. For instance, certain cephem derivatives with aminophenyl groups have been synthesized and evaluated for their antimicrobial activity. nih.gov Additionally, some cyclohexenone derivatives have shown potential antibacterial and antifungal properties. nih.gov These findings suggest that the broader structural class to which this compound belongs may harbor antimicrobial potential, but direct testing of this specific compound and its derivatives is necessary to confirm any activity.

Cellular Pathway Modulation and Signaling Cascade Investigations (Non-Human Cell Lines)

Specific investigations into the modulation of cellular pathways and signaling cascades by this compound in non-human cell lines have not been reported. The effect of a compound on cellular signaling is highly specific and dependent on its interactions with cellular targets. For example, a newly synthesized anilino-3H-pyrrolo[3,2-f]quinoline derivative was found to exhibit anti-proliferative activity by inhibiting DNA topoisomerase II and blocking the cell cycle in the G2/M phase. nih.gov To understand the cellular effects of this compound, similar mechanistic studies in relevant cell-based assays would be required.

Assessment of Biological Probe Utility and Molecular Target Identification

The potential of this compound or its derivatives as biological probes has not been explored. The design and synthesis of effective biological probes require a deep understanding of the molecule's structure-activity relationship and its specific molecular targets. nih.gov Without this foundational knowledge for this compound, its utility as a probe for molecular target identification remains undetermined.

In Vivo Pharmacological Activity in Non-Human Animal Models (e.g., Neuroprotection)

There is no available data on the in vivo pharmacological activity of this compound in non-human animal models, including for neuroprotection. While some aminonaphthoquinone derivatives have shown neuroprotective potential against amyloid beta-induced neuronal cell death in vitro, these compounds are structurally distinct. nih.gov Establishing any in vivo efficacy and neuroprotective effects of this compound would necessitate extensive preclinical studies in relevant animal models of neurological disease.

Emerging Applications of 3 3 Aminophenyl Amino Cyclohexanol in Chemical and Biomedical Sciences

Role as a Key Intermediate in Synthetic Organic Chemistry

The 1,3-amino alcohol motif is a cornerstone in the synthesis of numerous natural products and potent pharmaceutical agents. nih.govresearchgate.netmdpi.com The synthesis of the core structure, 3-aminocyclohexanol (B121133), often serves as the initial step toward producing more complex derivatives like 3-[(3-Aminophenyl)amino]cyclohexanol. A common and effective method involves the preparation of β-enaminoketones from 1,3-cyclohexanediones, followed by their chemical reduction. nih.govmdpi.com

For instance, the condensation of a 1,3-cyclohexanedione (B196179) with an amine (like benzylamine) yields a β-enaminoketone. This intermediate can then be reduced using reagents such as sodium in a mixture of THF and isopropyl alcohol to produce the corresponding cis- and trans-3-aminocyclohexanols. nih.govmdpi.com This process provides a reliable route to the foundational aminocyclohexanol scaffold.

Table 1: Synthesis of 3-Aminocyclohexanol Derivatives via β-Enaminoketone Reduction
Starting MaterialReaction StepReagentsYieldReference
4,4-dimethyl-1,3-cyclohexanedione (B1345627) & Benzylamine (B48309)Enaminoketone FormationToluene (B28343), reflux85% mdpi.com
β-enaminoketoneReductionSodium, THF/isopropyl alcohol77% (diastereomeric mixture) nih.gov

Once the 3-aminocyclohexanol core is obtained, the 3-aminophenyl group can be introduced through standard organic reactions like nucleophilic aromatic substitution or reductive amination. The resulting compound, this compound, possesses multiple reactive sites—the primary aromatic amine, the secondary amine, and the hydroxyl group—making it a versatile intermediate for further chemical elaboration and the construction of complex target molecules. beilstein-journals.org

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral amines and amino alcohols are indispensable tools in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. sigmaaldrich.comrsc.orgnih.gov These compounds can act as chiral auxiliaries, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction before being removed. wikipedia.orgsigmaaldrich.com

The this compound molecule contains at least two stereocenters on the cyclohexane (B81311) ring, making it inherently chiral. When synthesized in an enantiomerically pure form, it serves as a valuable chiral building block. nih.govresearchgate.net The stereochemistry of the amino and hydroxyl groups can influence subsequent reactions, allowing for the diastereoselective or enantioselective synthesis of complex molecules. For example, derivatives of aminocyclohexanol have been successfully used to synthesize optically active products with high enantiomeric excess. nih.govnih.gov

The development of new chiral auxiliaries that are not derived from natural amino acids offers opportunities for manipulating structural properties and conformational rigidities, which is essential for achieving high selectivity in asymmetric processes. nih.gov The rigid cyclic structure of the aminocyclohexanol core, combined with its specific stereochemistry, makes it an effective template for controlling the three-dimensional arrangement of atoms during a chemical transformation. nih.gov

Development as a Ligand in Homogeneous and Heterogeneous Catalysis

The effectiveness of a metal catalyst is often dictated by the chemical structure of the ligands that coordinate to the metal center. nsf.goviitm.ac.in These ligands can modulate the metal's electronic properties and steric environment, thereby controlling the catalyst's activity and selectivity. rsc.org The structure of this compound, with its nitrogen and oxygen donor atoms, is well-suited for acting as a bidentate or even tridentate ligand for various transition metals.

Derivatives of aminocyclohexanols have been successfully applied as ligands in asymmetric catalysis, leading to products with high enantiomeric purity. nih.govacs.org For instance, optically active aminocyclohexanols have been used in catalyzed asymmetric phenyl transfer reactions to aldehydes and in transfer hydrogenations of ketones, yielding products with up to 96% enantiomeric excess. nih.gov

The combination of a "hard" alcohol donor and a "softer" amine donor allows such ligands to bind effectively to a range of metal centers. By modifying the substituents on the aminophenyl ring or the cyclohexanol (B46403) core, the steric and electronic properties of the ligand can be fine-tuned to optimize catalytic performance. These ligands can be used in homogeneous catalysis, where the catalyst is dissolved in the reaction medium, or immobilized on a solid support for use in heterogeneous catalysis, which simplifies catalyst recovery and reuse. rsc.orgnih.gov

Contribution to the Discovery of Novel Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids, to study their function within a biological system. nih.gov The development of effective probes requires a molecular scaffold that can be readily modified to optimize binding affinity, selectivity, and often to incorporate a reporter group, such as a fluorescent tag.

The this compound structure represents a promising scaffold for creating novel chemical probes. The primary aromatic amine on the aminophenyl ring is a key functional handle that can be readily derivatized. For example, it can be functionalized with electrophilic "warheads" to create covalent inhibitors that form a permanent bond with their target protein. nih.govnih.gov It can also be modified with fluorophores to enable visualization of the biological target within cells. nih.gov The cyclohexane ring provides a three-dimensional structure that can be optimized to fit into specific binding pockets, while the other functional groups can be altered to fine-tune properties like solubility and cell permeability. Recent research has focused on developing probes from similar amine-containing scaffolds to investigate biological pathways and validate new drug targets. nih.gov

Scaffold for Lead Compound Optimization in Pre-Clinical Medicinal Chemistry Research

In drug discovery, a "scaffold" is a core molecular structure upon which a library of related compounds is built. nih.gov The goal of lead optimization is to systematically modify a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). researchgate.netajrconline.orgnih.gov

The this compound molecule is an attractive scaffold for medicinal chemistry. nih.gov The rigid cyclohexane core pre-organizes the appended functional groups in a defined three-dimensional space, which can lead to more specific interactions with a biological target. The molecule offers multiple points for chemical diversification:

The primary amine of the aminophenyl group can be acylated, alkylated, or converted into other functional groups to explore structure-activity relationships (SAR).

The secondary amine can be modified to alter the linker's properties.

The hydroxyl group can be esterified or etherified to improve properties like membrane permeability.

This iterative process of synthesizing and testing analogs allows medicinal chemists to refine the molecule's structure to achieve the desired biological and pharmacological profile for a preclinical drug candidate. researchgate.netajrconline.org

Potential in Materials Science and Functional Materials Development

The development of new polymers and functional materials often relies on monomers that contain multiple reactive functional groups capable of undergoing polymerization. The amine and hydroxyl groups present in this compound make it a candidate for the synthesis of new polymeric materials. researchgate.net

For example, the primary and secondary amines can react with compounds like epoxides or acrylates in polymerization reactions, while the hydroxyl group can participate in the formation of polyesters or polyurethanes. The presence of the aromatic ring can impart thermal stability and rigidity to the resulting polymer backbone. nih.gov Aminocyclohexanol derivatives have been explored in the context of chemical recycling of plastics like polycarbonates, where they react to form valuable oxazolidinones, demonstrating their utility in creating sustainable chemical processes. rsc.org The bifunctional nature of the molecule allows for the creation of cross-linked polymer networks, leading to materials with tailored mechanical and thermal properties. researchgate.netnih.gov

Future Perspectives and Unexplored Research Avenues for 3 3 Aminophenyl Amino Cyclohexanol

Advanced Stereocontrol in Complex Derivative Synthesis

The synthesis of aminocyclohexanol derivatives often results in a mixture of stereoisomers. mdpi.comresearchgate.net Achieving precise control over the stereochemistry of the cyclohexanol (B46403) ring is paramount, as the spatial arrangement of substituents critically influences biological activity and material properties. Future research should focus on developing advanced stereocontrolled synthetic routes to complex derivatives of 3-[(3-Aminophenyl)amino]cyclohexanol.

One promising avenue is the use of chiral auxiliaries or catalysts in the synthesis process. nih.gov For instance, methods developed for the stereocontrolled synthesis of related 1,3-amino alcohols could be adapted. mdpi.com The reduction of β-enaminoketones, a common method for producing 3-aminocyclohexanols, can yield different diastereomeric ratios depending on the reagents and conditions. mdpi.comresearchgate.net A systematic investigation into various reducing agents and chiral catalysts could lead to synthetic protocols with high diastereoselectivity for either the cis or trans isomers.

Furthermore, the influence of protecting groups on the nitrogen atoms can be exploited to direct stereochemical outcomes. Research on the synthesis of 3-amino-3-deoxy-β-mannopyranosides has shown that the choice of nitrogen protecting group dramatically affects stereoselectivity, with some groups favoring α-selectivity and others promoting high β-selectivity. nih.govnih.gov Applying this principle to the synthesis of this compound derivatives could provide a powerful tool for achieving specific stereoisomers.

Synthetic Strategy Potential for Stereocontrol Key Research Focus
Catalytic Asymmetric ReductionHighScreening of chiral catalysts (e.g., Ru-BINAP, Rh-based) for the reduction of a ketone precursor.
Substrate-Controlled ReductionModerate to HighStrategic placement of bulky substituents on the precursor to direct the approach of the reducing agent. researchgate.net
Chiral Protecting GroupsHighInvestigating the impact of chiral imines or amides on the stereochemical outcome of subsequent reactions. nih.govnih.gov
Enzymatic CascadesVery HighUtilizing enzymes like imine reductases for the stereospecific synthesis of the amine-cyclohexanol bond. rsc.orgresearchgate.net

Application in Novel Bioorthogonal Chemistry Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgspringernature.com The this compound scaffold is an ideal candidate for the development of novel bioorthogonal reagents. The amino and hydroxyl groups serve as convenient handles for introducing bioorthogonal functionalities.

Future work could involve modifying the primary aminophenyl group or the secondary cyclohexyl amine with chemical reporters such as azides or alkynes. These modified derivatives could then participate in well-established bioorthogonal reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) or the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Such strategies would enable the real-time tracking and imaging of molecules incorporating this scaffold within a cellular environment.

Another unexplored avenue is the development of bioorthogonal cleavage reactions. By installing a triggerable linker onto the scaffold, it could be used for targeted drug delivery, where an external stimulus (e.g., light or a specific enzyme) cleaves the linker and releases a therapeutic agent at a desired location.

Bioorthogonal Reaction Required Scaffold Modification Potential Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Introduction of an azide (B81097) or a strained cyclooctyne (B158145) group. wikipedia.orgCovalent labeling of biomolecules in living cells without a toxic copper catalyst.
Tetrazine LigationFunctionalization with a strained alkene (e.g., norbornene) or a tetrazine. springernature.comRapid and highly specific labeling for in vivo imaging applications.
Oxime/Hydrazone FormationDerivatization to introduce a ketone/aldehyde or a hydroxylamine/hydrazine moiety. nih.govReversible labeling and dynamic studies of biological processes.

Expansion of Computational Modeling to Predict Advanced Biological Interactions

Computational modeling is a powerful, yet currently underexplored, tool for investigating the potential of the this compound scaffold. Advanced computational techniques could accelerate the discovery of new derivatives with specific biological activities.

Future research should employ molecular docking simulations to predict the binding modes and affinities of a virtual library of derivatives against various biological targets, such as enzymes or receptors. This approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity. For example, derivatives of 4-aryl-4-aminocyclohexanones have shown analgesic properties, suggesting that the aminocyclohexanol scaffold could be a valuable starting point for neurologically active compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to build mathematical models that correlate the structural features of different derivatives with their observed biological activities. These models would be invaluable for designing next-generation compounds with enhanced potency and selectivity. Molecular dynamics (MD) simulations could further elucidate the conformational behavior of these molecules in different environments, such as in solution or when bound to a protein, providing insights into their stability and interaction dynamics. westmont.edu

Computational Method Objective Expected Outcome
Molecular DockingPredict binding affinity and orientation of derivatives to a specific protein target.Identification of key structural features for high-affinity binding and prioritization of synthetic targets.
QSARCorrelate physicochemical properties with biological activity across a series of compounds.A predictive model to guide the design of more potent and selective derivatives.
Molecular Dynamics (MD)Simulate the dynamic behavior and conformational flexibility of the scaffold and its complexes.Insight into the stability of ligand-protein interactions and the role of solvent effects.

Design of Next-Generation Molecular Probes Based on the Scaffold

The inherent structural features of this compound make it an attractive scaffold for the design of next-generation molecular probes for biological research. By attaching reporter groups, such as fluorophores, biotin (B1667282), or photo-crosslinkers, to the scaffold, researchers can create tools to investigate complex biological systems.

A key area for future development is the creation of fluorescent probes. By conjugating a fluorophore to the aminophenyl ring, it may be possible to design probes whose fluorescence properties (e.g., intensity, wavelength, or lifetime) change upon binding to a specific analyte or upon a change in the local environment (e.g., pH or polarity). The aminocyclohexanol core can be systematically modified to tune the binding specificity and affinity of the probe. This approach is analogous to scaffold hopping strategies used in drug discovery, where a known active core is replaced with a novel one to improve properties. nih.gov

Furthermore, the scaffold can be incorporated into Affinity-Based Protein Profiling (ABPP) probes. This would involve adding a reactive group (a "warhead") that can covalently bind to the active site of a target enzyme, along with a reporter tag for subsequent detection and identification of the labeled protein.

Probe Type Required Scaffold Modification Research Application
Fluorescent ProbeCovalent attachment of a fluorophore (e.g., fluorescein, rhodamine).Real-time imaging of specific ions, enzymes, or cellular structures.
Biotinylated ProbeConjugation of a biotin molecule.Affinity purification and identification of binding partners (pull-down assays).
Photoaffinity ProbeIncorporation of a photo-activatable group (e.g., benzophenone, diazirine).Covalent cross-linking to interacting biomolecules for target identification.

Exploration of New Catalytic Roles for this compound Complexes

The amino and hydroxyl groups of this compound are excellent coordinating sites for metal ions, opening up the possibility of developing novel metal complexes with catalytic activity. The chiral nature of the cyclohexanol backbone is particularly advantageous for applications in asymmetric catalysis.

Future research should focus on synthesizing and characterizing coordination complexes of this ligand with a variety of transition metals, such as iron, palladium, rhodium, and copper. Studies on iron(III) complexes with related amino-carboxylate ligands have demonstrated their efficacy as catalysts for the oxidation of cyclohexanol. mdpi.com It is plausible that complexes based on this compound could exhibit similar or enhanced catalytic activity in oxidation, reduction, or C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling.

The stereochemical information embedded in the chiral ligand could be transferred during a catalytic reaction to control the stereochemistry of the product. By synthesizing both cis and trans isomers of the ligand, as well as enantiomerically pure versions, a library of chiral catalysts could be developed. These catalysts could be screened for their effectiveness in key asymmetric transformations, which are of high importance in the pharmaceutical and fine chemical industries.

Metal Center Potential Catalytic Application Rationale
Iron (Fe)Oxidation of alcohols and hydrocarbons.Fe(III) complexes are known to catalyze peroxidative oxidation reactions. mdpi.com
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck).Amino-functionalized ligands are effective in stabilizing Pd catalysts.
Rhodium (Rh) / Ruthenium (Ru)Asymmetric hydrogenation of ketones and olefins.Chiral amino alcohol ligands are well-established for these transformations.
Copper (Cu)Asymmetric additions to carbonyls and imines.The bidentate N,O-ligation is suitable for creating a chiral environment around a Cu center.

Q & A

Q. What are the common synthetic routes for 3-[(3-Aminophenyl)amino]cyclohexanol, and how are intermediates characterized?

The synthesis typically involves multi-step processes, including reductive amination and conjugate additions . For example, cyclohexenone intermediates are generated via 1,4-addition of organocuprates to ketones, followed by reductive amination with primary amines using NaBH(OAc)₃ in methanol. Key intermediates are characterized using ¹H-NMR, ¹³C-NMR, and HRMS to confirm structural integrity and purity . Separation of stereoisomers may require acylation (e.g., benzyl chloroformate) and subsequent deprotection steps .

Q. What spectroscopic methods are employed to confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are critical for assigning proton and carbon environments, confirming substituent positions on the cyclohexanol and aniline moieties.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
  • Polarimetry: Optional for chiral centers if stereoisomers are synthesized. These methods ensure structural accuracy and detect impurities ≥1% .

Q. How do reaction parameters influence the yield of key intermediates during synthesis?

Critical parameters include:

  • Temperature: Optimal ranges (e.g., 0–25°C for cuprate additions) minimize side reactions.
  • Molar Ratios: Excess organocuprate (1.5–2 eq) improves conjugate addition efficiency.
  • Catalyst Loading: CuCl catalysis enhances reaction rates in cuprate-mediated steps. Systematic optimization via factorial experimental design (e.g., Yates pattern) is recommended, as demonstrated in analogous cyclohexanol alkylation studies .

Advanced Research Questions

Q. How can computational modeling predict ligand-receptor interactions for this compound?

Molecular docking (e.g., Schrödinger Suite) and binding free energy calculations (MM-GBSA) identify high-affinity stereoisomers. For example, docking into μ-opioid receptor models (PDB: 6DDF) can prioritize isomers for in vitro testing. Prime/SPRING workflows refine protein-ligand complexes, while free energy perturbation (FEP) quantifies stereochemical effects on binding .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Dose-Response Repetition: Conduct triplicate experiments with standardized protocols (e.g., DAMGO as a reference agonist in opioid receptor assays) .
  • Model Cross-Validation: Compare in vitro (cell-based) and ex vivo (tissue preparation) assays to assess translational relevance.
  • Metabolite Screening: Evaluate if hepatic metabolism alters activity, as seen in tramadol analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.